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Compound of Interest

Compound Name: Allyldiphenylphosphine oxide

Cat. No.: B1266638 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for

allyldiphenylphosphine oxide, a key organophosphorus compound with applications in

organic synthesis and materials science. This document presents tabulated nuclear magnetic

resonance (NMR) and infrared (IR) spectral data, detailed experimental protocols for spectral

acquisition, and logical diagrams illustrating the workflow of spectral analysis and the

relationship between spectral data and molecular structure.

Spectroscopic Data
The following tables summarize the key ¹H NMR, ¹³C NMR, ³¹P NMR, and IR spectral data for

allyldiphenylphosphine oxide.

Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectral Data of Allyldiphenylphosphine Oxide (CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.71 - 7.66 m 4H, Aromatic

7.52 - 7.42 m 6H, Aromatic

5.85 - 5.71 m 1H, -CH=CH₂

5.24 - 5.15 m 2H, -CH=CH₂

3.24 - 3.16 m 2H, P-CH₂-

Table 2: ¹³C NMR Spectral Data of Allyldiphenylphosphine Oxide (CDCl₃)[1]

Chemical Shift (δ) ppm Coupling Constant (J) Hz Assignment

132.7 (d) JP-C = 98.4 Aromatic C (ipso)

131.7 (d) JP-C = 2.6 Aromatic C

130.6 (d) JP-C = 9.3 Aromatic C

128.6 (d) JP-C = 11.6 Aromatic C

128.4 (d) JP-C = 6.8 -CH=CH₂

119.5 (d) JP-C = 11.0 -CH=CH₂

37.8 (d) JP-C = 66.8 P-CH₂-

Table 3: ³¹P NMR Spectral Data of Allyldiphenylphosphine Oxide (CDCl₃)[1]

Chemical Shift (δ) ppm

32.0

Infrared (IR) Spectroscopy Data
Table 4: IR Absorption Bands of Allyldiphenylphosphine Oxide[2]
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Wavenumber (cm⁻¹) Assignment

1640 C=C stretch

1436 P-Ph stretch

1178 P=O stretch

1100 C-H bend (aromatic)

Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and IR spectra of

allyldiphenylphosphine oxide.

NMR Spectroscopy
Objective: To obtain high-resolution ¹H, ¹³C, and ³¹P NMR spectra of allyldiphenylphosphine
oxide.

Materials and Equipment:

Allyldiphenylphosphine oxide sample

Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard

5 mm NMR tubes

NMR spectrometer (e.g., Bruker Avance 400 or 500 MHz)[1]

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of allyldiphenylphosphine oxide in

0.6-0.7 mL of CDCl₃ containing 0.03% (v/v) TMS in a clean, dry 5 mm NMR tube.

Instrument Setup:

Insert the sample into the NMR spectrometer.

Tune and match the probe for the respective nuclei (¹H, ¹³C, ³¹P).
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Lock onto the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:

Acquire the spectrum using a standard pulse sequence.

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the expected range of carbon signals (e.g., 0-150 ppm).

A longer acquisition time and a greater number of scans will be necessary due to the low

natural abundance of ¹³C.

³¹P NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the expected range for phosphine oxides (e.g., 0-50 ppm).

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).

Phase the spectra and perform baseline correction.

Calibrate the chemical shifts using the TMS signal (0.00 ppm for ¹H and ¹³C) or an external

standard for ³¹P.

Integrate the signals in the ¹H NMR spectrum and determine the multiplicities and coupling

constants.
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Infrared (IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of allyldiphenylphosphine oxide to

identify characteristic functional groups.

Materials and Equipment:

Allyldiphenylphosphine oxide sample

Potassium bromide (KBr) (IR grade)

Agate mortar and pestle

Pellet press

FTIR spectrometer (e.g., PerkinElmer, Thermo Nicolet)

Procedure:

Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of allyldiphenylphosphine oxide with approximately 100-

200 mg of dry KBr in an agate mortar and pestle until a fine, homogeneous powder is

obtained.

Transfer the powder to a pellet press die.

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or

translucent pellet.

Spectral Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Record a background spectrum of the empty sample compartment.

Record the sample spectrum over the range of 4000-400 cm⁻¹.

Collect a sufficient number of scans to obtain a high-quality spectrum.
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Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the significant absorption bands.

Visualizations
The following diagrams illustrate the workflow of spectral data analysis and the logical

connections between spectroscopic data and the molecular structure of

allyldiphenylphosphine oxide.
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Caption: Experimental workflow for spectral analysis.
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Caption: Relationship between spectral data and structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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